Metaflumizone

Veterinary Parasitology Flea Control Comparative Efficacy

Resistance management in lepidopteran pests requires rotation partners with non-cross-resistant mechanisms. Metaflumizone offers intrinsic VGSC antagonism without metabolic activation, preserving efficacy where pyrethroids and indoxacarb fail. - **Superior intrinsic toxicity**: LC50 2.43 mg/L vs. 14.66 mg/L for indoxacarb in S. frugiperda (6-fold higher). - **Resistance-breaking**: Maintains ≤3-fold tolerance in P. xylostella populations with 110-fold indoxacarb resistance. - **Veterinary efficacy**: 67.4% flea reduction at 24h in C. felis, comparable to fipronil-based products. Available for agricultural R&D and veterinary formulation development.

Molecular Formula C24H16F6N4O2
Molecular Weight 506.4 g/mol
CAS No. 852403-68-0
Cat. No. B3430643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaflumizone
CAS852403-68-0
Molecular FormulaC24H16F6N4O2
Molecular Weight506.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N
InChIInChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+
InChIKeyMIFOMMKAVSCNKQ-QNKGDIEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metaflumizone Procurement Technical Baseline


Metaflumizone (CAS 852403-68-0) is a semicarbazone insecticide that acts as a state-dependent blocker of voltage-gated sodium channels in target insects, causing flaccid paralysis and death [1]. Developed from earlier pyrazoline chemistry, it is characterized by greatly improved mammalian safety compared to its predecessors [1]. It is registered for veterinary use against fleas and ticks (e.g., ProMeris®) and for agricultural pest control [2].

SCBI / VGSC antagonist

Sodium channel blocker insecticide class; intrinsically active without bioactivation

E-isomer specification

Minimum E/Z ratio 90:10; E-isomer is the predominant bioactive form

Broad lepidopteran & coleopteran spectrum

Crop protection and veterinary ectoparasite control applications

Metaflumizone: Why Generic Substitution Fails


While metaflumizone belongs to the sodium channel blocker insecticide (SCBI) class, its specific binding to the slow-inactivated state of insect sodium channels, coupled with its unique semicarbazone chemistry, yields a distinct pharmacological and resistance profile that precludes simple substitution [1]. Unlike fipronil, which acts on GABA-gated chloride channels, metaflumizone maintains efficacy against fipronil-resistant flea strains [2]. Compared to indoxacarb, the other commercial SCBI, metaflumizone exhibits a markedly different cross-resistance landscape, particularly in lepidopteran pests, meaning a population resistant to indoxacarb may remain susceptible to metaflumizone [3].

Bioactivation divergence

Metaflumizone acts without metabolism; indoxacarb requires esterase conversion to DCJW

Cross-resistance asymmetry

110-fold indoxacarb resistance can coexist with only 2-fold metaflumizone tolerance

VGSC mutation response

V1848I and similar mutations produce compound-specific resistance magnitudes

Metaflumizone Comparative Performance Evidence


Fall Armyworm Toxicity vs. Indoxacarb

In a controlled study, metaflumizone spot-on formulation provided significantly longer duration of flea control compared to fipronil-(S)-methoprene in cats. The reduction in flea numbers was significantly greater for metaflumizone than for fipronil from 3 to 6 weeks post-treatment [1].

Fall Armyworm Toxicity
Head-to-head
6.0× lower LC50
May inform application rate evaluation
Third-instar Spodoptera frugiperda, diet incorporation assay
Veterinary Parasitology Flea Control Comparative Efficacy

Flea Knockdown Speed vs. Fipronil

In field populations of the diamondback moth, Plutella xylostella, a pest known for rapid resistance evolution, metaflumizone demonstrated minimal cross-resistance with indoxacarb. A population with 110-fold resistance to indoxacarb exhibited only 2-fold tolerance to metaflumizone [1]. This indicates that metaflumizone can effectively control populations where indoxacarb has failed.

Flea Knockdown at 24h
Head-to-head
Metaflumizone67.4%
Fipronil-(S)-methoprene55.7%
Supports flea control formulation fit
Experimentally infested cats, 24 h post-reinfestation day 34
Agricultural Entomology Insecticide Resistance Resistance Management

Diamondback Moth Cross-Resistance vs. Indoxacarb

Metaflumizone exhibits remarkably consistent baseline toxicity across geographically diverse field populations of diamondback moth, with LC50 values varying by less than five-fold. This contrasts with the high variability often seen with other insecticide classes [1].

DBM Cross-Resistance
Head-to-head
Indoxacarb110× resistance
Metaflumizone2× tolerance
May support resistance management rotation
JN-09B field population vs. susceptible Roth strain
Baseline Susceptibility Insecticide Toxicology Pest Management

Environmental Half-Life by Matrix

In a direct laboratory comparison against third-instar larvae of the fall armyworm (Spodoptera frugiperda), a major global pest, metaflumizone exhibited approximately six-fold higher toxicity than indoxacarb, based on 72-hour LC50 values [1].

Environmental Half-Life
Class-level
Soil13.7 d
Straw4.5 d
Water3.5 d
Context-dependent degradation benchmark
Rice paddy field study, LC-ESI-MS/MS
Agricultural Entomology Pest Control Comparative Toxicology

Low Mammalian Toxicity and Favorable Safety Profile vs. Older Pyrazoline SCBIs

Metaflumizone was specifically developed to address the mammalian safety concerns associated with earlier pyrazoline sodium channel blockers. It is characterized by very low acute oral and dermal toxicity, no evidence of genotoxicity or oncogenicity, and a high NOAEL in chronic studies [1].

Mammalian Toxicology Safety Assessment Regulatory Science

Low Risk of Resistance Evolution Under Selection

Laboratory selection studies with Spodoptera exigua indicate that metaflumizone resistance evolves slowly. After 12 generations of selection, resistance increased by only 3.4-fold, and the realized heritability (h²) of resistance was low (0.086) [1]. This suggests a lower inherent risk of rapid resistance development compared to many other insecticide classes.

Resistance Risk Assessment Insecticide Resistance Integrated Pest Management

Metaflumizone Optimized Application Scenarios


Fall Armyworm in Indoxacarb-Resistant Regions

Procurement of metaflumizone-based spot-on formulations is strongly indicated for feline flea control in areas where reduced susceptibility to fipronil has been documented. Evidence shows metaflumizone maintains high efficacy against flea strains that are 27-fold tolerant to fipronil, and provides significantly longer duration of control (86.2% efficacy at 6 weeks vs. 13.1% for fipronil-(S)-methoprene) [1]. This ensures effective parasite management and client satisfaction in challenging environments. [2]

Diamondback Moth with Indoxacarb Resistance in Brassica

Given the high levels of resistance to indoxacarb (up to 110-fold) in many diamondback moth populations, metaflumizone offers a critical rotational option due to its lack of cross-resistance (only 2-fold tolerance in the same populations) [1]. Its consistent baseline toxicity (LC50 range 1.34-6.55 mg/L) further supports its predictable performance across different geographic regions, making it a reliable component of integrated pest management (IPM) strategies. [2]

Veterinary Flea Knockdown Applications

For agricultural programs targeting fall armyworm, metaflumizone's 6-fold higher acute toxicity compared to indoxacarb (LC50 2.43 mg/L vs. 14.66 mg/L) provides a significant technical advantage [1]. This higher potency can translate to lower use rates and more effective knockdown, which is particularly valuable in managing this highly destructive and invasive pest. [2]

Applications Requiring a High Margin of Mammalian Safety

Metaflumizone is the preferred SCBI in scenarios where human or companion animal exposure is a primary concern, such as urban pest control or veterinary applications. Its toxicological profile—characterized by very low acute toxicity, a lack of genotoxicity/oncogenicity, and a high NOAEL of 12 mg/(kg day)—represents a class-leading improvement over earlier sodium channel blockers, enabling its use in sensitive environments [1].

Application
Selection Property
Validation Focus
Fall armyworm control in indoxacarb-resistant regions
Comparative intrinsic toxicity profile
Acute toxicity endpoints in diet-incorporation assays
Diamondback moth resistance management in brassica
Cross-resistance profile context
Resistance ratio evaluation in field populations
Companion animal flea knockdown
24-hour flea reduction profile
Post-reinfestation efficacy endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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